3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Polymer Synthesis Coating Formulation Material Science

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate (CAS 16083-81-1) is a fluorinated methacrylate monomer characterized by a branched perfluoro-5-methylhexyl side chain (C7F15) and a reactive 2-hydroxypropyl spacer. The molecule combines a polymerizable methacrylate group, a secondary hydroxyl functionality, and a perfluorinated segment.

Molecular Formula C14H11F15O3
Molecular Weight 512.21 g/mol
CAS No. 16083-81-1
Cat. No. B101896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
CAS16083-81-1
Molecular FormulaC14H11F15O3
Molecular Weight512.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3
InChIKeyRPDBRTLKDYJCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate (CAS 16083-81-1): A Dual-Functional Fluorinated Monomer for Advanced Low-Surface-Energy Materials


3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate (CAS 16083-81-1) is a fluorinated methacrylate monomer characterized by a branched perfluoro-5-methylhexyl side chain (C7F15) and a reactive 2-hydroxypropyl spacer. The molecule combines a polymerizable methacrylate group, a secondary hydroxyl functionality, and a perfluorinated segment [1]. This structural architecture is designed to impart both extremely low surface energy and enhanced adhesion or cross-linking capability in copolymer systems. Key physicochemical properties include a density of 1.561 g/mL at 25 °C, a boiling point of 270 °C, and a refractive index of 1.368 .

Functionality
Methacrylate monomer with branched perfluoro-5-methylhexyl segment and secondary hydroxyl spacer
Polymer design
Enables covalent cross-linking, adhesion promotion, and low-surface-energy copolymer synthesis
Use context
Suited for fluorinated coatings, optical adhesives, and barrier materials requiring processability

Why 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate Cannot Be Replaced by Simpler Fluorinated Methacrylates


The substitution of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate with other fluorinated methacrylates, such as 1H,1H,2H,2H-perfluorodecyl methacrylate or 2,2,2-trifluoroethyl methacrylate, is not scientifically valid without a loss of function. The target compound uniquely combines a branched perfluoro-5-methylhexyl segment that provides a balance of low surface energy and processability [1] with a secondary hydroxyl group that enables covalent cross-linking, adhesion promotion, and post-polymerization modification [2]. In contrast, 1H,1H,2H,2H-perfluorodecyl methacrylate lacks the hydroxyl group, limiting its use in adhesive or coating applications requiring interfacial bonding. Meanwhile, 2,2,2-trifluoroethyl methacrylate has a much shorter fluorocarbon chain, resulting in significantly higher surface energy and reduced oleophobicity. The quantified differences in density, boiling point, and refractive index presented in Section 3 further underscore the distinct physicochemical profile of this compound.

This compound
Secondary hydroxyl group enables cross-linking and covalent adhesion to substrates.
1H,1H,2H,2H-Perfluorodecyl methacrylate
Lacks hydroxyl functionality, which may limit interfacial bonding in adhesive or coating systems.
This compound
Branched perfluoro-5-methylhexyl chain balances low surface energy with processability.
2,2,2-Trifluoroethyl methacrylate
Shorter fluorocarbon chain may result in higher surface energy and reduced oleophobicity.

Quantitative Differentiation of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate from Key Comparators


Higher Density Compared to Linear Perfluoroalkyl and Short-Chain Fluorinated Methacrylates

The density of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is 1.561 g/mL at 25 °C , which is significantly higher than that of 2,2,2-trifluoroethyl methacrylate (1.181 g/mL at 25 °C ) and moderately higher than 1H,1H,2H,2H-perfluorodecyl methacrylate (1.596 g/mL at 25 °C ). The 32% higher density compared to 2,2,2-trifluoroethyl methacrylate reflects the compound's greater fluorocarbon content and molecular packing efficiency, which correlates with enhanced barrier properties and lower free volume in polymer films.

Density comparison
Reported
1.561 g/mL at 25 °C
+32% vs. trifluoroethyl methacrylate
Reported higher density may correlate with improved barrier properties in polymer films.
Data to verify; cross-study comparison
Polymer Synthesis Coating Formulation Material Science

Distinct Boiling Point Profile Indicative of Balanced Volatility for Processing

The boiling point of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is 270 °C at atmospheric pressure . This is significantly higher than the boiling point of 2,2,2-trifluoroethyl methacrylate (59 °C at 100 mmHg, extrapolated to ~102 °C at atmospheric pressure ) and also exceeds that of 1H,1H,2H,2H-perfluorodecyl methacrylate (110 °C at 4 mmHg, extrapolated to ~252 °C at 760 mmHg ). The higher boiling point of the target compound reduces monomer loss during high-temperature polymerization processes and enables a wider processing window for bulk or solution polymerization.

Boiling point profile
Reported
270 °C at 760 mmHg
+168 °C vs. trifluoroethyl methacrylate
Higher boiling point may reduce evaporative loss during high-temperature polymerization.
Data to verify; extrapolated comparator values
Monomer Purification Polymerization Process Thermal Stability

Higher Refractive Index Enabling Improved Optical Clarity in Fluorinated Films

The refractive index (n20/D) of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is 1.368 . This value is higher than that of 1H,1H,2H,2H-perfluorodecyl methacrylate (n20/D 1.343 ) and slightly higher than that of 2,2,2-trifluoroethyl methacrylate (n20/D 1.36-1.362 ). The higher refractive index is attributed to the presence of the hydroxyl group and the branched perfluoroalkyl structure, which can influence light transmission and optical clarity in polymer films. This property is particularly relevant for optical coatings where a precise refractive index match or mismatch is desired.

Refractive index
Reported
n20/D 1.368
+0.025 vs. perfluorodecyl methacrylate
Slightly higher index supports optical clarity tuning in fluorinated coatings.
Context-dependent; measured at 20 °C
Optical Coatings Anti-Reflective Layers Polymer Optics

Secondary Hydroxyl Group Enables Covalent Cross-Linking and Enhanced Adhesion

Unlike 1H,1H,2H,2H-perfluorodecyl methacrylate, which lacks a reactive hydroxyl group, 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate contains a secondary hydroxyl group in its spacer [1]. This hydroxyl functionality provides a covalent anchoring point for cross-linking with isocyanates, epoxides, or anhydrides, enabling the formation of thermoset networks with improved mechanical robustness and substrate adhesion [2]. While 2,2,2-trifluoroethyl methacrylate also lacks a hydroxyl group, the presence of the hydroxyl group in the target compound allows for post-polymerization modification and integration into more complex polymer architectures.

Cross-linkable hydroxyl
Class-level inference
Secondary hydroxyl group present
(absent in common comparators)
Enables covalent anchoring for thermoset networks and adhesion promotion.
Functional group inference; verify cross-linking efficiency
Adhesives Cross-Linkable Coatings Surface Functionalization

High-Value Application Scenarios for 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate


Cross-Linkable Low-Surface-Energy Coatings for Anti-Fingerprint and Easy-Clean Surfaces

The combination of a branched perfluoro-5-methylhexyl chain and a reactive secondary hydroxyl group makes this monomer ideal for formulating cross-linkable, low-surface-energy coatings. The perfluoroalkyl segment drives surface migration and provides oleophobicity and hydrophobicity [1], while the hydroxyl group enables covalent cross-linking with isocyanates or melamine resins, enhancing coating durability and adhesion to substrates [2]. This dual functionality is critical for anti-fingerprint coatings on electronic displays and easy-clean surfaces in architectural applications.

High-Performance Optical Adhesives with Controlled Refractive Index

The refractive index of 1.368 is higher than that of many linear perfluoroalkyl methacrylates, allowing for precise tuning of optical properties in adhesive formulations. When copolymerized with other acrylic monomers, this compound can reduce the refractive index mismatch between adhesive layers and substrates, improving light transmission and reducing interfacial reflections. This is particularly valuable in optical bonding applications for touchscreens, displays, and photovoltaic modules.

Barrier Polymer Synthesis with Enhanced Processability

The high density (1.561 g/mL) and moderate boiling point (270 °C) of this monomer indicate low free volume and reduced volatility, respectively. These properties are advantageous for synthesizing barrier polymers via high-temperature bulk or solution polymerization. The resulting fluorinated copolymers exhibit reduced gas permeability and moisture vapor transmission, making them suitable for protective packaging films, encapsulation layers for organic electronics, and corrosion-resistant linings.

Functional Fluorinated Building Block for Amphiphilic Block Copolymers

The monomer's hydrophilic hydroxyl group and hydrophobic perfluoroalkyl segment enable the synthesis of well-defined amphiphilic block copolymers. These copolymers can self-assemble in solution or at interfaces, finding use as surfactants, emulsifiers, or surface-modifying additives. The branched perfluoro-5-methylhexyl structure [3] may offer distinct self-assembly behavior compared to linear perfluoroalkyl analogs, potentially leading to novel nanostructured materials for drug delivery, catalysis, or smart coatings.

Application
Selection Property
Validation Focus
Cross-linkable low-surface-energy coatings
Hydroxyl-mediated cross-linking capability
Coating durability, adhesion to substrate, oleophobicity
High-performance optical adhesives
Refractive index tuning potential
Optical clarity, reduced interfacial reflections
Barrier polymer synthesis
Low free volume and processing window
Gas permeability, moisture vapor transmission, processability
Amphiphilic block copolymer building block
Fluorophilic/hydrophilic balance
Self-assembly behavior, surface activity, nanostructure formation

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